1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone
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Overview
Description
1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone is a complex organic compound that belongs to the class of triazene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone typically involves the reaction of naphthalene derivatives with phenylhydrazine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the triazene linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted triazene derivatives.
Scientific Research Applications
1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: A structurally similar compound with a naphthalene ring and an ethanone group.
3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: Another related compound with a naphthalene ring and a prop-2-en-1-one moiety.
Uniqueness
1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone is unique due to the presence of the triazene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
20567-33-3 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C18H15N3O/c1-14(22)21(20-19-16-10-3-2-4-11-16)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,1H3 |
InChI Key |
IABSTWYHQBWIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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